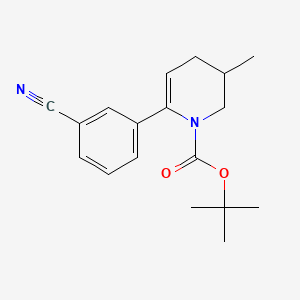
tert-Butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a cyanophenyl group and a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide and conducted in an organic solvent like ethanol. The resulting intermediate is then esterified using tert-butyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
科学的研究の応用
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The cyanophenyl group and the dihydropyridine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylethyl 3-(3-cyanophenyl)-3-hydroxy-1-azetidinecarboxylate
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyanophenyl group with a dihydropyridine ring is not commonly found in other compounds, making it a valuable subject of study in various research fields.
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
tert-butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-9-16(15-7-5-6-14(10-15)11-19)20(12-13)17(21)22-18(2,3)4/h5-7,9-10,13H,8,12H2,1-4H3 |
InChIキー |
REHYFKAPMPGXRK-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















